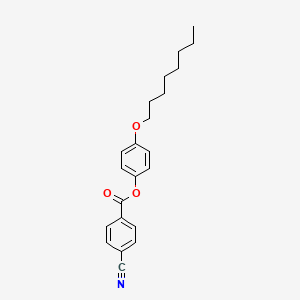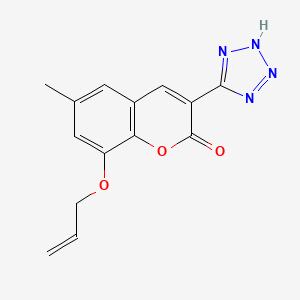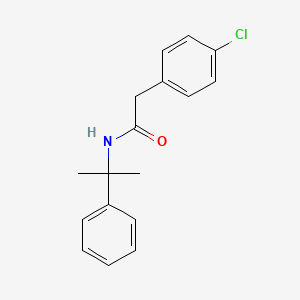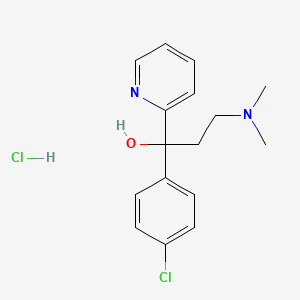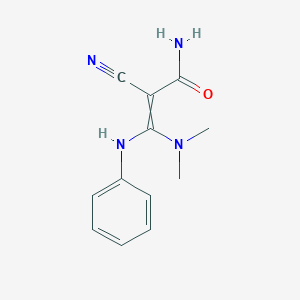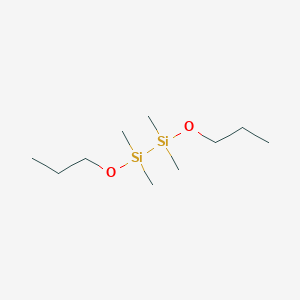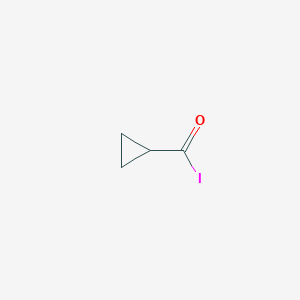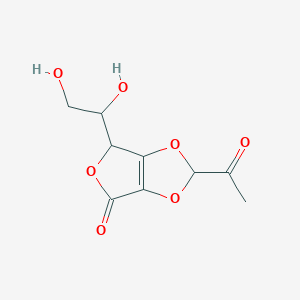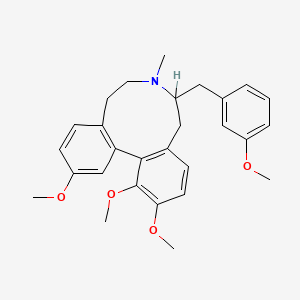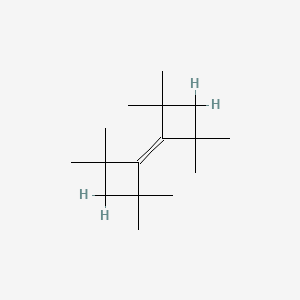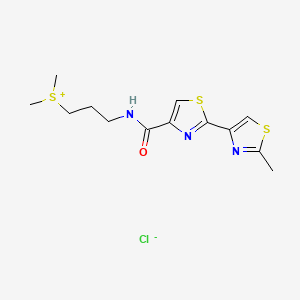
Dimethyl(3-(((2'-methyl(2,4'-bithiazol)-4-yl)carbonyl)amino)propyl)sulfonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(3-(((2’-methyl(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)sulfonium chloride is a complex organic compound with a unique structure that includes bithiazole and sulfonium chloride moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3-(((2’-methyl(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)sulfonium chloride typically involves multiple steps. The starting material, 2’-methyl-2,4’-bithiazole, is first synthesized through a series of reactions involving thiazole derivatives. The bithiazole compound is then reacted with a suitable sulfonium chloride precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to scale up production efficiently.
化学反応の分析
Types of Reactions
Dimethyl(3-(((2’-methyl(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)sulfonium chloride can undergo various chemical reactions, including:
Oxidation: The bithiazole moiety can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonium chloride group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonium chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides. Substitution reactions can result in a wide range of products depending on the nucleophile employed.
科学的研究の応用
Dimethyl(3-(((2’-methyl(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)sulfonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Dimethyl(3-(((2’-methyl(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)sulfonium chloride involves its interaction with molecular targets such as enzymes and receptors. The bithiazole moiety can bind to specific sites on proteins, altering their activity. The sulfonium chloride group can participate in ionic interactions, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
Methyl 2’-methyl-[2,4’-bithiazole]-4-carboxylate: A related bithiazole compound with different functional groups.
Dimethyl sulfonium chloride: A simpler sulfonium chloride compound without the bithiazole moiety.
Uniqueness
Dimethyl(3-(((2’-methyl(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)sulfonium chloride is unique due to the combination of bithiazole and sulfonium chloride groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that similar compounds cannot.
特性
CAS番号 |
80337-65-1 |
|---|---|
分子式 |
C13H18ClN3OS3 |
分子量 |
364.0 g/mol |
IUPAC名 |
dimethyl-[3-[[2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carbonyl]amino]propyl]sulfanium;chloride |
InChI |
InChI=1S/C13H17N3OS3.ClH/c1-9-15-11(8-18-9)13-16-10(7-19-13)12(17)14-5-4-6-20(2)3;/h7-8H,4-6H2,1-3H3;1H |
InChIキー |
GUXLYHLBSKJCDH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCC[S+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


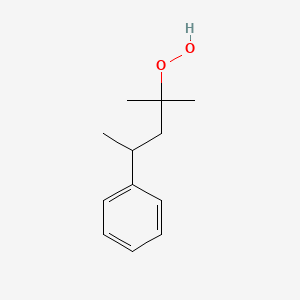
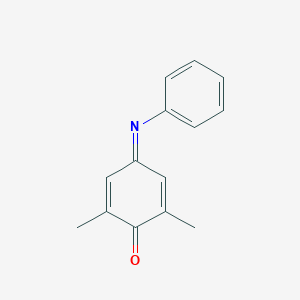
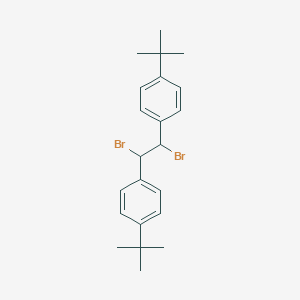
![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
